2-hydroxy-N,5-dimethoxy-N-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-N,5-dimethoxy-N-methylbenzamide is an organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are known for their diverse applications in various fields, including medicine, agriculture, and industry. This compound is characterized by the presence of hydroxyl, methoxy, and methyl functional groups attached to a benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N,5-dimethoxy-N-methylbenzamide typically involves the reaction of 2,5-dimethoxybenzoic acid with methylamine in the presence of a dehydrating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2,5-dimethoxybenzoic acid+methylamine→this compound+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. These methods often include the use of catalysts and optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-N,5-dimethoxy-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the benzamide core can be reduced to form an amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-hydroxy-N,5-dimethoxybenzaldehyde.
Reduction: Formation of 2-hydroxy-N,5-dimethoxy-N-methylbenzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-Hydroxy-N,5-dimethoxy-N-methylbenzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and antibacterial properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-hydroxy-N,5-dimethoxy-N-methylbenzamide involves its interaction with specific molecular targets. The hydroxyl and methoxy groups play a crucial role in its binding to target proteins and enzymes. The compound may exert its effects by modulating the activity of these targets, leading to various biological responses. The exact pathways and molecular targets involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethoxybenzamide: Similar structure but lacks the hydroxyl group.
3-Acetoxy-2-methylbenzamide: Contains an acetoxy group instead of a hydroxyl group.
N-(2-hydroxy-4-nitrophenyl)-p-substituted benzamide: Contains a nitro group and different substitution pattern.
Uniqueness
2-Hydroxy-N,5-dimethoxy-N-methylbenzamide is unique due to the presence of both hydroxyl and methoxy groups, which contribute to its distinct chemical and biological properties
Properties
CAS No. |
923017-21-4 |
---|---|
Molecular Formula |
C10H13NO4 |
Molecular Weight |
211.21 g/mol |
IUPAC Name |
2-hydroxy-N,5-dimethoxy-N-methylbenzamide |
InChI |
InChI=1S/C10H13NO4/c1-11(15-3)10(13)8-6-7(14-2)4-5-9(8)12/h4-6,12H,1-3H3 |
InChI Key |
ZZNXADABPNPLNI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)C1=C(C=CC(=C1)OC)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.